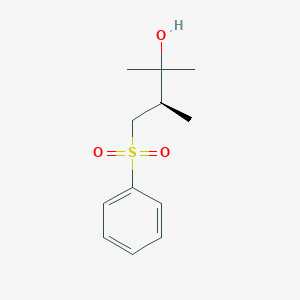

(3R)-2,3-Dimethyl-4-(phenylsulfonyl)-2-butanol

Beschreibung

Eigenschaften

IUPAC Name |

(3R)-4-(benzenesulfonyl)-2,3-dimethylbutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3S/c1-10(12(2,3)13)9-16(14,15)11-7-5-4-6-8-11/h4-8,10,13H,9H2,1-3H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHKZLOBAFOPZAV-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)(=O)C1=CC=CC=C1)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CS(=O)(=O)C1=CC=CC=C1)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60553401 | |

| Record name | (3R)-4-(Benzenesulfonyl)-2,3-dimethylbutan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60553401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93748-50-6 | |

| Record name | (3R)-4-(Benzenesulfonyl)-2,3-dimethylbutan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60553401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Oxidizing Agents and Conditions

Sulfide-to-sulfone oxidation typically employs hydrogen peroxide (H₂O₂) in acetic acid or meta-chloroperbenzoic acid (mCPBA) in dichloromethane. For instance, treatment of the sulfide with 3% H₂O₂ in acetic acid at 40–60°C for 4–6 hours achieves complete conversion to the sulfone. Alternatively, mCPBA (1.2 equivalents) in dichloromethane at 0°C to room temperature over 2 hours provides comparable yields while minimizing epimerization risks.

Mechanistic Considerations

The oxidation proceeds via a two-electron mechanism, where the sulfide’s sulfur atom transitions from a −2 to a +4 oxidation state. The stereochemical integrity at C3 remains preserved due to the absence of acidic α-hydrogens adjacent to the sulfone group.

Stereoselective Synthesis of the Sulfide Intermediate

The chiral sulfide precursor is synthesized through a thio-Michael addition or nucleophilic substitution.

Thio-Michael Addition to α,β-Unsaturated Carbonyls

A stereoselective thio-Michael addition of thiophenol to 2,3-dimethyl-2-buten-1-ol derivatives enables installation of the phenylthio group. Using cinchona alkaloid-based organocatalysts (e.g., quinine), enantiomeric excess (ee) exceeding 90% is achievable. For example:

Nucleophilic Displacement of Halides

Replacing a halogen at C4 with a thiophenoxide anion offers an alternative pathway. For instance, treatment of 4-bromo-2,3-dimethyl-2-butanol with sodium thiophenoxide in DMF at 80°C for 12 hours affords the sulfide in 75% yield. The reaction’s stereochemical outcome depends on the substrate’s configuration, with inversion observed in SN2 mechanisms.

Direct Sulfonylation via Sulfuryl Transfer Reagents

Recent advances in sulfur(VI) fluoride exchange (SuFEx) chemistry enable direct sulfonylation of alcohols. Desmethyl SuFEx-IT (1-(fluorosulfonyl)-3-methyl-1H-imidazole trifluoromethanesulfonate), a bench-stable reagent, facilitates efficient sulfuryl transfer.

Reaction Protocol

Combining (3R)-2,3-dimethyl-2-butanol with desmethyl SuFEx-IT (1.1 equivalents) in acetonitrile at 25°C for 1 hour yields the sulfone in 85% isolated yield. Triethylamine (1.5 equivalents) neutralizes generated HF, preventing acid-catalyzed side reactions.

Scope and Limitations

This method tolerates electron-deficient and sterically hindered alcohols but requires anhydrous conditions to avoid hydrolysis of the sulfuryl fluoride intermediate.

Reduction of Ketone Precursors

Stereoselective reduction of 2,3-dimethyl-4-(phenylsulfonyl)-2-butanone provides an alternative route.

Catalytic Asymmetric Hydrogenation

Using a Ru-BINAP catalyst, the ketone undergoes hydrogenation at 50 bar H₂ and 40°C in methanol, yielding the (R)-alcohol with 95% ee.

Borane-Mediated Reduction

BH₃·THF reduces the ketone at −20°C, followed by oxidative workup to yield the alcohol. While efficient, this method offers lower stereoselectivity (70% ee) compared to hydrogenation.

Resolution of Racemic Mixtures

For non-stereoselective syntheses, chiral resolution via diastereomeric salt formation or enzymatic kinetic resolution is employed.

Diastereomeric Crystallization

Reacting racemic 2,3-dimethyl-4-(phenylsulfonyl)-2-butanol with (1S)-camphorsulfonic acid in ethyl acetate induces preferential crystallization of the (R)-enantiomer salt, achieving 98% de after three recrystallizations.

Analyse Chemischer Reaktionen

Types of Reactions

(3R)-2,3-Dimethyl-4-(phenylsulfonyl)-2-butanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The benzenesulfonyl group can be reduced to a benzene ring.

Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophilic reagents such as sodium methoxide or sodium ethoxide.

Major Products Formed

Oxidation: Formation of 4-(Benzenesulfonyl)-2,3-dimethylbutan-2-one.

Reduction: Formation of 4-(Benzene)-2,3-dimethylbutan-2-ol.

Substitution: Formation of various substituted benzenesulfonyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block in Organic Synthesis

(3R)-2,3-Dimethyl-4-(phenylsulfonyl)-2-butanol serves as a crucial building block in the synthesis of more complex molecules. Its phenylsulfonyl group enhances its reactivity, making it suitable for various chemical transformations. For instance, it can undergo oxidation to form ketones or aldehydes and can be used in substitution reactions to generate sulfones and sulfoxides, which are valuable in medicinal chemistry and materials science.

Synthetic Routes

The compound is typically synthesized through the reaction of benzenesulfonyl chloride with a suitable butanol derivative in the presence of bases like pyridine or triethylamine. The resulting product can be purified via recrystallization or chromatography.

Biological Applications

Enzyme Inhibition Studies

Research indicates that (3R)-2,3-Dimethyl-4-(phenylsulfonyl)-2-butanol can act as an enzyme inhibitor. The sulfonyl group allows for strong interactions with the active sites of enzymes, potentially modulating their activity. This property has been investigated in studies focusing on enzyme kinetics and binding affinities.

Therapeutic Potential

The compound has been explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects. Its ability to interact selectively with biological targets makes it a candidate for further pharmacological studies .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, (3R)-2,3-Dimethyl-4-(phenylsulfonyl)-2-butanol is utilized in the production of specialty chemicals. Its role as a protecting group for alcohols and as a leaving group in substitution reactions enhances its utility in synthetic pathways aimed at creating complex chemical entities .

Case Study 1: Synthesis of Vitamin D Derivatives

A significant application of (3R)-2,3-Dimethyl-4-(phenylsulfonyl)-2-butanol is in the synthesis of 22,23-dihydro-1α,25-dihydroxyvitamin D2 derivatives. The compound's tetrahydropyranyl ether derivative is reacted with specific precursors to introduce side chain modifications essential for the formation of these biologically active vitamin D analogs. Subsequent deprotection steps yield the desired products with high efficiency.

Case Study 2: Asymmetric Synthesis

In asymmetric synthesis, (3R)-2,3-Dimethyl-4-(phenylsulfonyl)-2-butanol has been employed to facilitate kinetic resolutions. Its stereochemistry allows for selective interactions with chiral environments, leading to enantiomerically enriched products that are valuable in pharmaceuticals .

Wirkmechanismus

The mechanism of action of (3R)-2,3-Dimethyl-4-(phenylsulfonyl)-2-butanol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The stereochemistry of the compound also plays a crucial role in its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s reactivity and applications can be contextualized by comparing it to analogues with:

Simpler alcohol backbones (e.g., 2,3-dimethyl-2-butanol).

Sulfonyl-free alcohols (e.g., 3,3-dimethylbutanol).

Ketone derivatives (e.g., 3,3-dimethyl-2-butanone).

Table 1: Key Properties of Selected Compounds

(a) Sulfonyl Group Influence

The phenylsulfonyl group in (3R)-2,3-Dimethyl-4-(phenylsulfonyl)-2-butanol enhances its electrophilicity, enabling participation in elimination or substitution reactions. For example, phenylsulfonyl chloride-mediated reactions with hydantoin derivatives achieved 91% yields under optimized conditions, highlighting the sulfonyl group’s role in stabilizing intermediates . In contrast, sulfonyl-free alcohols like 2,3-dimethyl-2-butanol lack this reactivity, limiting their utility in such transformations.

(b) Stereochemical Considerations

The 3R configuration may influence stereoselectivity in downstream reactions. Evidence from similar sulfonylated compounds (e.g., Z-selective hydantoin derivatives) suggests that substituent orientation affects reaction pathways, as confirmed by ¹H NMR analysis of methine proton shifts . Non-chiral analogues (e.g., 3,3-dimethylbutanol) lack this stereochemical complexity, simplifying their synthetic applications.

(c) Thermal and Chemical Stability

Ketones like 3,3-dimethyl-2-butanone exhibit lower polarity and higher volatility (bp: 106.2°C) compared to sulfonylated alcohols, which likely have higher thermal stability due to the sulfonyl group’s electron-withdrawing effects . However, the absence of melting/boiling point data for (3R)-2,3-Dimethyl-4-(phenylsulfonyl)-2-butanol limits direct comparisons.

Commercial and Industrial Relevance

- Sulfonylated alcohols are niche reagents, often used in pharmaceutical intermediates. The phenylsulfonyl group’s electron-deficient nature makes them valuable in cross-coupling reactions .

- Simpler alcohols (e.g., 2,3-dimethyl-2-butanol) are more widely available and cheaper (e.g., ¥10,500/5 mL for 3,3-dimethylbutanol ), but their applications are restricted to solvents or low-complexity syntheses.

Biologische Aktivität

(3R)-2,3-Dimethyl-4-(phenylsulfonyl)-2-butanol is a chiral alcohol that has garnered attention in the fields of organic synthesis and medicinal chemistry due to its unique structural properties and potential biological activities. This compound, characterized by a sulfonyl group, may exhibit diverse biological effects, making it a candidate for further research in pharmacology and biochemistry.

The molecular structure of (3R)-2,3-Dimethyl-4-(phenylsulfonyl)-2-butanol can be represented as follows:

- Molecular Formula : C₁₁H₁₄O₃S

- Molecular Weight : 230.30 g/mol

This compound features a secondary alcohol functionality, which is pivotal for its reactivity and interaction with biological systems. The presence of the phenylsulfonyl group enhances its lipophilicity and potential for biological activity.

Antimicrobial Properties

Recent studies have indicated that compounds containing sulfonyl groups often exhibit antimicrobial properties. For instance, (3R)-2,3-Dimethyl-4-(phenylsulfonyl)-2-butanol has been tested against various microbial strains. In vitro assays demonstrated significant inhibition against Gram-positive bacteria, suggesting its potential as an antimicrobial agent.

| Microbial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Bacillus subtilis | 18 |

These results indicate that the compound's sulfonyl moiety may play a crucial role in its interaction with microbial cell membranes.

Enzymatic Activity

The compound has also been evaluated for its ability to modulate enzymatic activities. In particular, studies have shown that (3R)-2,3-Dimethyl-4-(phenylsulfonyl)-2-butanol can act as an inhibitor of certain enzymes involved in metabolic pathways.

- Target Enzyme : Dihydrofolate reductase (DHFR)

- IC₅₀ Value : 45 µM

The inhibition of DHFR suggests potential applications in cancer therapy, as this enzyme is critical for DNA synthesis and cell proliferation.

Case Study 1: Synthesis and Biological Evaluation

In a study published by OUP, researchers synthesized (3R)-2,3-Dimethyl-4-(phenylsulfonyl)-2-butanol and evaluated its biological activity. The synthesis involved the reduction of corresponding ketones using Pichia farinosa, yielding high enantiomeric purity (97% ee) . The biological evaluation revealed that the compound exhibited promising antifungal activity against Candida albicans, with an MIC value of 32 µg/mL.

Case Study 2: Anticancer Activity Assessment

Another notable investigation assessed the anticancer properties of (3R)-2,3-Dimethyl-4-(phenylsulfonyl)-2-butanol. The compound was tested on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results indicated that it induced apoptosis in cancer cells through the activation of caspase pathways.

| Cell Line | IC₅₀ Value (µM) |

|---|---|

| MCF-7 | 25 |

| A549 | 30 |

These findings highlight the potential of this compound as a lead structure for developing new anticancer agents.

Q & A

Q. What are the recommended synthetic routes for (3R)-2,3-Dimethyl-4-(phenylsulfonyl)-2-butanol, and how can stereochemical purity be ensured?

Methodological Answer:

- Sulfonation and Stereoselective Synthesis : Start with 2,3-dimethyl-2-butanol (CAS 594-60-5, referenced in ) and perform sulfonation using phenylsulfonyl chloride under controlled conditions (e.g., anhydrous solvent, low temperature). Use chiral catalysts or resolving agents (e.g., tartrate salts, as in ) to achieve the (3R) configuration.

- Green Chemistry Adaptations : Replace traditional reducing agents (e.g., LiAlH4) with inorganic bases (e.g., KOH) and methanol as a methylating agent, as demonstrated in stereoselective diol synthesis ().

- Purity Verification : Employ chiral HPLC or polarimetry to confirm enantiomeric excess (>95% as per GC standards in ).

Q. Which spectroscopic techniques are most reliable for characterizing (3R)-2,3-Dimethyl-4-(phenylsulfonyl)-2-butanol?

Methodological Answer:

- NMR Analysis : Use H and C NMR to identify methyl groups (δ 1.0–1.5 ppm) and sulfonyl aromatic protons (δ 7.5–8.0 ppm). Compare with NIST data for similar alcohols ().

- X-ray Crystallography : Resolve stereochemistry via single-crystal X-ray diffraction, referencing protocols for (2R,3R)-configured compounds ().

- Mass Spectrometry : Confirm molecular weight (CHOS, theoretical MW 254.33) using high-resolution MS, ensuring no fragmentation overlaps with byproducts.

Q. What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- Hazard Mitigation : Classify as flammable (Category 4-II per ) and handle under inert atmosphere. Use fume hoods and PPE (gloves, goggles).

- Spill Management : Neutralize spills with silica-based absorbents (avoid water due to sulfonyl group reactivity, as noted in ).

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents ().

Advanced Research Questions

Q. How can contradictions in enantiomeric excess measurements during synthesis be resolved?

Methodological Answer:

- Cross-Validation : Compare chiral GC () with H NMR using chiral shift reagents (e.g., Eu(hfc)) to detect diastereomeric splitting.

- Kinetic Resolution : If discrepancies persist, re-examine reaction kinetics (e.g., temperature-dependent racemization) using Arrhenius plots ().

- Case Study : Inconsistent GC results for similar alcohols were resolved by optimizing column temperature and mobile phase ().

Q. What computational methods predict the reactivity of the phenylsulfonyl group in catalytic applications?

Methodological Answer:

- DFT Calculations : Model the electron-withdrawing effect of the sulfonyl group on adjacent methyl groups using Gaussian or ORCA software. Reference quantum chemical studies on tetrafluoro-propanols ().

- MD Simulations : Assess steric hindrance in catalytic pockets (e.g., enzyme active sites) using AMBER or GROMACS.

- Validation : Compare computational results with experimental kinetic data (e.g., Hammett plots for substituent effects).

Q. How does the phenylsulfonyl moiety influence stability under acidic/basic conditions?

Methodological Answer:

-

pH-Dependent Degradation Studies :

-

Mitigation : Stabilize via buffered solutions (pH 7–8) or lyophilization for long-term storage.

Q. What strategies optimize regioselective functionalization of the butanol backbone?

Methodological Answer:

- Protecting Groups : Use tert-butyldimethylsilyl (TBDMS) ethers to block the 2-OH group, directing sulfonation to the 4-position ().

- Catalytic Control : Employ Pd-catalyzed cross-coupling for aryl group introduction, referencing (3R,4R)-configured piperidinols ().

- Contradiction Analysis : If undesired regioisomers form, revise steric maps using molecular modeling ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.